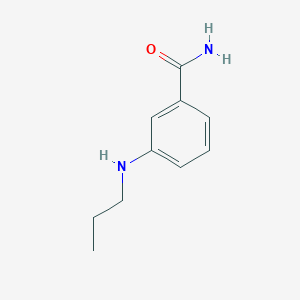
3-(Propylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a propylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)benzamide typically involves the reaction of benzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzoyl Chloride and Propylamine Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3-(Propylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, room temperature
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Solvent medium, room temperature
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
3-(Propylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
相似化合物的比较
Similar Compounds
Benzamide: The parent compound, benzamide, shares the amide functional group but lacks the propylamino substituent.
N-(Propylamino)benzamide Derivatives: These compounds have similar structures but may have different substituents on the benzene ring or the amide group.
Uniqueness
3-(Propylamino)benzamide is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the propylamino group can enhance its solubility and interaction with biological targets compared to other benzamide derivatives.
属性
| 116591-62-9 | |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-(propylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h3-5,7,12H,2,6H2,1H3,(H2,11,13) |
InChI 键 |
GEIRSUJYGFAKBN-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC=CC(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


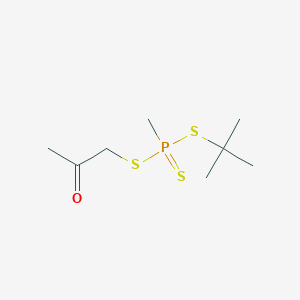


![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

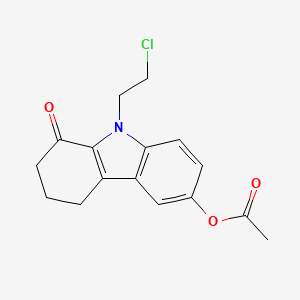
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
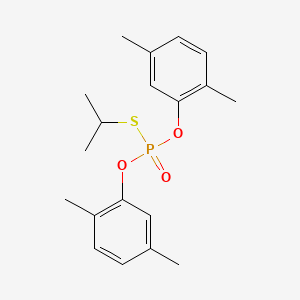
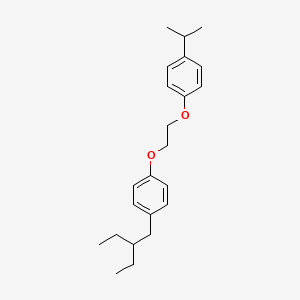
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
